1-(2-Aminophenyl)imidazolidin-2-one
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Overview
Description
1-(2-Aminophenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring fused with an aminophenyl group
Mechanism of Action
Mode of Action
Imidazolidin-2-ones and their analogues are known to be involved in various biochemical reactions . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in various biochemical pathways. They are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Result of Action
Imidazolidin-2-ones and their analogues are known to have various biological activities, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . This reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production of this compound often involves the oxidative carbonylation of simple ethylenediamine using a palladium catalyst under high pressure of a carbon monoxide and oxygen mixture . This method is efficient and yields high purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and other functionalized derivatives .
Scientific Research Applications
1-(2-Aminophenyl)imidazolidin-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
- 1-(3-Aminophenyl)imidazolidin-2-one
- 1-(4-Aminophenyl)imidazolidin-2-one
- 2-Imidazolidinone
Comparison: 1-(2-Aminophenyl)imidazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications .
Biological Activity
1-(2-Aminophenyl)imidazolidin-2-one is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This compound features an imidazolidinone ring fused with an amino-substituted phenyl group, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound exhibits both basic and acidic properties due to the presence of the amino group and the imidazolidinone moiety, making it versatile for various applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cancer cell proliferation. Its mechanism of action is primarily associated with its interaction with specific protein targets, which may lead to the inhibition of their function.
Key Findings:
- Antiproliferative Activity : Studies have shown that derivatives of imidazolidin-2-one, including this compound, demonstrate notable antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit activity in the nanomolar to low micromolar range against cell lines such as HT-1080 and MCF7 .
- Mechanism of Action : The compound interacts with the colchicine-binding site on microtubules, disrupting normal cell cycle progression and leading to apoptosis in cancer cells .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
Compound Name | Structure Type | Key Features |
---|---|---|
1-(3-Aminophenyl)imidazolidin-2-one | Bicyclic Imidazolidinone | Similar structure; different substitution pattern |
Benzimidazolidinone | Bicyclic Imidazole | Contains an additional nitrogen; potential for varied activity |
1-(Aminomethyl)imidazolidin-2-one | Bicyclic Imidazolidinone | Variation in amine position; altered reactivity |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed for this compound, highlighting its versatility. Notably, reactions involving carbon dioxide and 1,2-diamines have been effective in producing imidazolidin-2-ones .
- Anticancer Evaluation : A study evaluated a series of novel molecules derived from imidazolidin-2-one structures, confirming their potential as antimitotic agents. The most potent derivatives demonstrated significant cytotoxicity against resistant cancer cell lines .
- Biological Assays : In vitro assays have demonstrated that compounds bearing the imidazolidinone moiety can effectively arrest cell cycle progression at the G2/M phase, leading to cytoskeletal disruption .
Properties
IUPAC Name |
1-(2-aminophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCFTKQSBOKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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